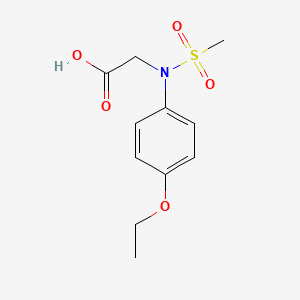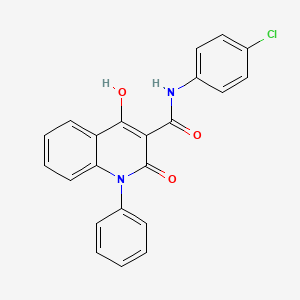
N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is a versatile chemical compound used in various scientific research fields. It is a derivative of pyrazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their structural diversity and significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride typically involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in drug development for its potential therapeutic properties.
Industry: Applied in the production of agrochemicals and coordination compounds.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: The parent compound with a five-membered ring structure.
Indole: Another heterocyclic compound with significant biological activities.
Pyridine: A six-membered ring with one nitrogen atom, used in various chemical and pharmaceutical applications.
Uniqueness
N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both N-methyl and ethanamine groups. This structural uniqueness contributes to its distinct chemical reactivity and biological properties, making it valuable in diverse research fields .
Propriétés
IUPAC Name |
N-methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-8-5-3-7-4-6-9-10(7)2;/h4,6,8H,3,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCGAUQTPQUHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NN1C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)
![1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2621879.png)


![ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2621883.png)



![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide](/img/structure/B2621890.png)


